The compound H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH is a synthetic peptide consisting of a sequence of amino acids. It is classified under peptides or proteins, which are essential biomolecules involved in various biological functions. The compound's specific sequence and structure suggest potential roles in biochemical pathways, possibly related to signaling or regulatory mechanisms in cellular processes.
This peptide is synthesized for research and therapeutic purposes. It falls under the classification of synthetic peptides, which are often utilized in studies related to pharmacology, biochemistry, and molecular biology. The compound can be categorized as a bioactive peptide due to its potential interactions with biological systems.
The synthesis of H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular formula of H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH is C76H133N17O18. This indicates a complex structure comprising various functional groups characteristic of amino acids.
The primary chemical reactions involving this peptide include hydrolysis and interaction with receptors or enzymes. Hydrolysis can occur under physiological conditions, leading to the breakdown of the peptide into its constituent amino acids.
The mechanism of action for this peptide may involve binding to specific receptors on cell membranes, initiating signaling cascades that influence cellular responses. The exact pathway would depend on the biological context in which the peptide operates.
H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH has various scientific applications:
The peptide H-Pro-Leu-Tyr-Lys-K-Ile-Ile-Lys-K-Leu-Leu-Glu-Ser-OH (hereafter PLYKKIIKKLLES) is theorized to originate from larger precursor proteins in innate immune systems. While direct genomic sources for this exact sequence require further validation, proteolytic processing of cathelicidin- or defensin-like proteins represents a plausible biosynthetic pathway. Such precursors typically contain N-terminal signal peptides, conserved prodomains, and C-terminal cationic regions that are cleaved to release mature AMPs [3] [7]. The N-terminal proline residue in PLYKKIIKKLLES suggests evolutionary conservation, as proline frequently acts as a structural modulator in AMPs, potentially stabilizing N-capping motifs that initiate α-helix formation [3] [9]. The C-terminal serine may serve as a site for post-translational modifications (e.g., phosphorylation), altering solubility or membrane affinity in response to microbial threats [3].
Table 1: Residue-Specific Properties of PLYKKIIKKLLES
| Position | Residue | 3-letter | Charge (pH 7) | Hydrophobicity | Structural Role |
|---|---|---|---|---|---|
| 1 | Proline | Pro | Neutral | Hydrophobic | N-cap stabilization |
| 4-5, 8-9 | Lysine | Lys | +1 | Hydrophilic | Membrane anchoring |
| 6-7 | Isoleucine | Ile | Neutral | Very hydrophobic | Hydrophobic core |
| 12 | Glutamate | Glu | -1 | Hydrophilic | Solubility modulator |
| 14 | Serine | Ser | Neutral | Neutral | Potential PTM site |
PLYKKIIKKLLES exhibits hallmark features of cationic α-helical AMPs:
Table 2: Comparative Analysis with Canonical AMPs
| Peptide | Sequence Motif | Net Charge | Hydrophobic % | Biological Action |
|---|---|---|---|---|
| PLYKKIIKKLLES | KKIIKK/Leu-Leu | +4 | 50% | Theoretical membranolysis |
| Magainin-2 (Frog) | GIGKFLHSAKKFGKAFVGEIMNS | +4 | 45% | Pore formation |
| LL-37 (Human) | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | +6 | 35% | Immunomodulation |
1.3. De Novo Identification Methodologies: Mass Spectrometry and BioinformaticsPLYKKIIKKLLES exemplifies peptides identifiable via de novo sequencing:- Mass Spectrometry Workflow:1. Precursor Analysis: High-resolution MS (e.g., Orbitrap, FTICR) detects the [M+3H]³⁺ ion at m/z 564.81 (calc. mass 1693.43 Da). Monoisotopic mass accuracy (<5 ppm) discriminates against isobaric peptides (e.g., Leu/Ile isomers) [8].2. Fragmentation Patterns: Low-energy CAD generates dominant y-ions from C-terminal lysines (e.g., y₃: ES-OH, m/z 349.2; y₆: LLES-OH, m/z 703.4). ETD/ECD preserves labile modifications but is less effective for lysine-rich sequences [8].- Bioinformatic Validation:- Database Searching: Tools like Mascot or SEQUEST cross-reference spectra against proteomes using enzymatic cleavage rules (e.g., tryptic ends at Lys/Arg). The non-tryptic C-terminus (Ser) necessitates "non-specific" searches [8].- Homology Mapping: BLAST-p identifies analogs (e.g., mebamamides with Ile-Glu motifs), suggesting evolutionary kinship with marine/terrestrial AMPs [5] [8].
Computational Workflow for De Novo Sequencing
graph LR A[LC-MS/MS Data] --> B(Precursor Selection m/z 564.81⁺³) B --> C[Low-Energy CAD Fragmentation] C --> D[Fragment Ion Detection b/y ions] D --> E[Peak Assignment e.g., y₆=703.4 Da] E --> F[Sequence Tag Generation -Lys-Lys-Leu-Leu-Glu-Ser] F --> G[Database Search AMP repositories] G --> H[Functional Annotation]
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